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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
gaseous cyanogen (CzNz). The document summarizes key quantitative data in structured
tables, details the experimental and computational methodologies used for their determination,
and visualizes the relationships between these methods. This information is crucial for
professionals in research, science, and drug development who require accurate
thermodynamic data for modeling chemical processes, understanding reaction equilibria, and
assessing the energy landscapes of cyanogen-containing systems.

Core Thermodynamic Properties

Gaseous cyanogen is a linear molecule with a high positive enthalpy of formation, indicating its
thermodynamic instability relative to its constituent elements. Its thermodynamic properties
have been determined through a combination of calorimetric experiments and statistical
mechanics calculations based on spectroscopic data.

Tabulated Thermodynamic Data

The following tables summarize the key thermodynamic properties of gaseous cyanogen at
standard conditions (298.15 K and 1 bar).

Table 1: Standard Molar Thermodynamic Properties of Gaseous Cyanogen at 298.15 K
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Property Symbol Value Units
Enthalpy of Formation  AfH° 309.10 £ 0.80 kJ mol—t
Standard Molar

S° 242.20 J K1 mol?
Entropy
Heat Capacity (const.

Cp° 57.08 J K-t mol-t

pressure)

Table 2: Shomate Equation Parameters for Heat Capacity of Gaseous Cyanogen

The heat capacity (Cp) at a given temperature (T in Kelvin) can be calculated using the
Shomate equation: Cp(T) = A + Bt + Ct2 + D*t3 + E/t2 where t = T/ 1000.

Temperatur
B C D E
e Range (K)
298 - 1300 51.69290 36.79351 -12.46154 0.701803 -0.428743
1300 - 6000 83.01014 2.209166 -0.419735 0.027676 -9.308648

Data sourced from the NIST WebBook and the Computational Chemistry Comparison and
Benchmark Database (CCCBDB).[1]

Experimental and Computational Methodologies

The accurate determination of the thermodynamic properties of gaseous cyanogen relies on a
combination of experimental techniques and theoretical calculations.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation of cyanogen was determined by measuring its heat of

combustion in a flame at constant pressure.[1]

Experimental Protocol:
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Purification of Cyanogen: The cyanogen gas is purified to remove any impurities, such as
hydrogen cyanide, water, and carbon dioxide, which could affect the heat of combustion
measurement.

Calorimeter Setup: A constant-pressure flame calorimeter is used. The setup consists of a
reaction vessel where a stable flame of cyanogen burning in oxygen is maintained. The heat
evolved from the combustion is absorbed by a surrounding water jacket, and the
temperature change of the water is precisely measured.

Combustion Reaction: A controlled flow of purified cyanogen gas and a sufficient supply of
oxygen are introduced into the reaction vessel and ignited. The combustion reaction is:
C2N2(g) + 202(g) — 2CO2(g) + N2(g)

Product Analysis: The effluent gas from the combustion is passed through a series of
absorption tubes to determine the amounts of carbon dioxide and any unburned cyanogen
or byproducts like carbon monoxide. This analysis is crucial for calculating the extent of the
reaction.

Data Analysis: The measured temperature rise of the calorimeter, along with its
predetermined electrical energy equivalent, is used to calculate the total heat evolved.
Corrections are made for the heat of sparking and any incomplete combustion to determine
the standard enthalpy of combustion. The standard enthalpy of formation is then calculated
using Hess's law, utilizing the known standard enthalpies of formation of the combustion
products (COz2).

Heat Capacity: Adiabatic Expansion Method

The heat capacity of gaseous cyanogen was experimentally determined using the adiabatic
expansion method, famously developed by Lummer and Pringsheim.

Experimental Protocol:

o Apparatus: The core of the apparatus is a large, well-insulated vessel (carboy) equipped with
a sensitive manometer to measure pressure changes. The vessel is connected to a gas inlet
and a quick-acting valve.
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e Gas Introduction: The vessel is first evacuated and then filled with purified cyanogen gas to
a pressure slightly above atmospheric pressure. The system is allowed to reach thermal
equilibrium with the surroundings, and the initial pressure (P1) and temperature (T1) are
recorded.

» Adiabatic Expansion: The quick-acting valve is momentarily opened and then closed. This
allows the gas to expand rapidly and adiabatically against the external atmospheric
pressure. The pressure inside the vessel drops to the external pressure (P2), and the gas
cools due to the work done during expansion.

e |Isochoric Heating: The vessel is then allowed to stand while the gas inside warms back up to
the initial temperature (T1). As the gas warms at a constant volume, its pressure increases to
a final stable value (Ps), which is recorded.

o Calculation of Heat Capacity Ratio (y): The ratio of the heat capacities at constant pressure
and constant volume (y = Cp/Cv) is calculated from the measured pressures using the
following relation derived from the principles of adiabatic expansion: y = (log P1 - log P2) /
(log P1 - log P3)

e Calculation of Cp and Cv: From the calculated y and the ideal gas law, the molar heat
capacities at constant pressure (Cp) and constant volume (Cv) can be determined.

Entropy: Statistical Mechanics from Spectroscopic Data

The standard molar entropy of gaseous cyanogen is most accurately determined using the
principles of statistical mechanics, which relate macroscopic thermodynamic properties to the
microscopic energy levels of the molecule. These energy levels are determined from
spectroscopic measurements.

Methodology:

e Spectroscopic Data Acquisition: The vibrational frequencies and rotational constants of the
cyanogen molecule are determined from infrared (IR) and Raman spectroscopy. For
cyanogen (C2N2), a linear molecule, the key spectroscopic parameters are its fundamental
vibrational frequencies and the rotational constant.

o Vibrational Frequencies (cm~1): vi = 2330, v2 = 846, vz = 2158, va = 503, vs = 234[1]
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o Rotational Constant (cm~2): B = 0.15710[1]

» Partition Function Calculation: The total molecular partition function (q) is calculated as the
product of the translational, rotational, vibrational, and electronic partition functions: q =

g_trans * g_rot * g_vib * g_elec

o Entropy Calculation: The standard molar entropy (S°) is then calculated from the total
partition function using the following statistical mechanical formula: S° = R * (In(g/N_A) +
T(0dIng/oT)v + 1) where R is the ideal gas constant, N_A is Avogadro's number, and T is the
temperature. The contributions from translation, rotation, and vibration are calculated
separately and summed to obtain the total entropy.

Visualization of Methodologies

The following diagrams illustrate the workflow and relationships between the different methods
used to determine the thermodynamic properties of gaseous cyanogen.

Experimental Determination Thermodynamic Properties

Combustion Calorimetry Enthalpy of Formation (AfH?)
Adiabatic Expansion > Heat Capacity (Cp°)
Can also calculate

Computational Determination

Provides molecular constants o . [ ——— — —————— S
IR & Raman Spectroscopy P Statistical Mechanics > Entropy (S°)

Click to download full resolution via product page

Caption: Workflow for determining thermodynamic properties of cyanogen.
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The diagram above illustrates the distinct experimental and computational pathways for
determining the primary thermodynamic properties of gaseous cyanogen. Calorimetric
methods directly yield enthalpy and heat capacity, while spectroscopic data provide the
necessary molecular parameters for statistical mechanics calculations of entropy and, as a
cross-validation, heat capacity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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